N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an azetidine ring, a benzo[d][1,3]dioxole moiety, and an acetylphenyl group. The structural complexity of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Signal Transduction: Influencing signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar biological activities and structural features.
Azetidine Derivatives: Compounds with similar ring structures and synthetic routes.
Uniqueness
N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12(23)13-3-2-4-16(7-13)21-19(24)15-9-22(10-15)20(25)14-5-6-17-18(8-14)27-11-26-17/h2-8,15H,9-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZYTRBOFDNRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.